HDAC6 Inhibitory Potency: I-21 vs. I-8B, I-9A, I-19, IV-9, and I-26A in Recombinant HDAC-Glo Assay
Compound I-21 inhibits recombinant HDAC6 with an IC50 of 0.601 nM. This places its potency 2.2-fold lower than the most potent analog I-8B (0.275 nM), 1.7-fold lower than I-9A (0.351 nM), and 1.4-fold lower than I-19 (0.425 nM), yet 7.6-fold higher than the weaker analog I-26A (4.57 nM). Its potency is nearly identical to the furan-2-yl analog IV-9 (0.595 nM) [1]. All data were generated using the same recombinant HDAC6 luminescent substrate assay (HDAC-Glo) and reported in WO2021067859 Table 14.
| Evidence Dimension | Recombinant HDAC6 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 0.601 nM (I-21) |
| Comparator Or Baseline | I-8B: 0.275 nM; I-9A: 0.351 nM; I-19: 0.425 nM; IV-9: 0.595 nM; I-26A: 4.57 nM |
| Quantified Difference | 2.2× less potent than I-8B; 7.6× more potent than I-26A; nearly equipotent to IV-9 |
| Conditions | Recombinant HDAC6 (unknown origin), HDAC-Glo luminescent substrate assay, data from WO2021067859 Table 14 |
Why This Matters
Procurement decisions must account for the precise IC50 value required for the target engagement threshold in a given assay; substituting I-21 with I-8B could alter target occupancy predictions by over 2-fold under the same conditions.
- [1] BindingDB PrimarySearch_ki, Entry 50012480. WO2021067859 Compound Series HDAC6 IC50 Data. https://www.bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50012480 View Source
